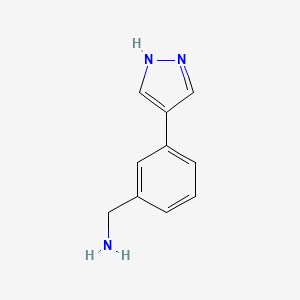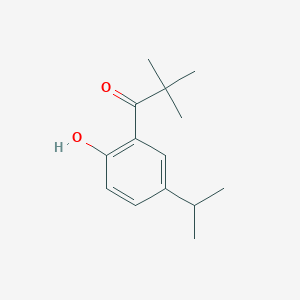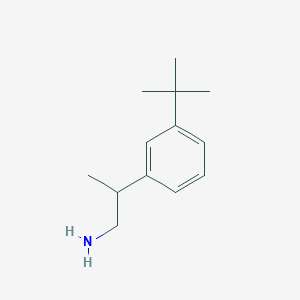
2-(3-Tert-butylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tert-butylphenyl)propan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Tert-butylphenyl)propan-1-amine typically involves the alkylation of 3-tert-butylphenylacetonitrile followed by reduction. One common method includes the following steps:
Alkylation: 3-tert-butylphenylacetonitrile is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reduction: The resulting nitrile is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(3-Tert-butylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the amine functionality play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- 2-(4-Tert-butylphenyl)propan-1-amine
- 2-(3-Tert-butylphenyl)propan-2-amine
- 2-(4-Tert-butylphenyl)propan-2-amine
Comparison: 2-(3-Tert-butylphenyl)propan-1-amine is unique due to the position of the tert-butyl group on the phenyl ring and the primary amine functionality. This structural arrangement influences its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substitution patterns or amine positions.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
2-(3-tert-butylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3 |
Clé InChI |
VNGKSVKIXVHLJE-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=CC(=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


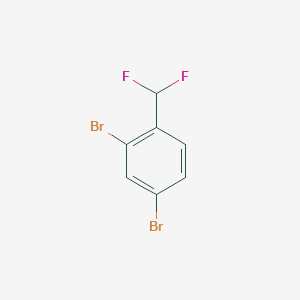


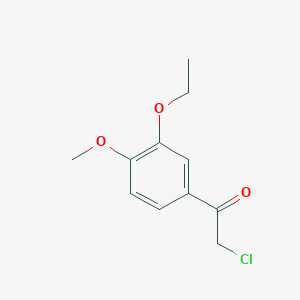
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
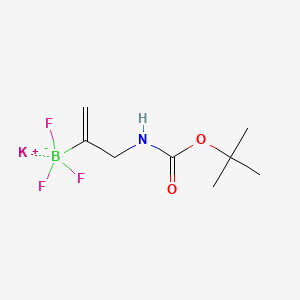
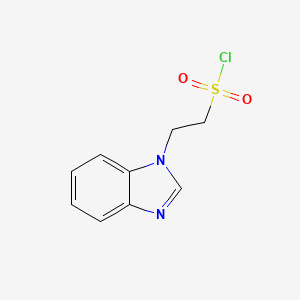
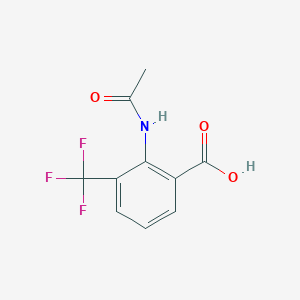
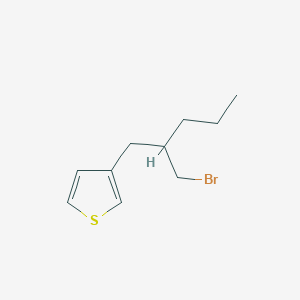
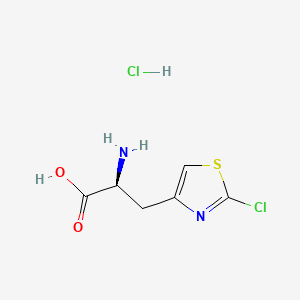
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
